molecular formula C11H13NO2 B14580070 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- CAS No. 61110-63-2

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl-

Cat. No.: B14580070
CAS No.: 61110-63-2
M. Wt: 191.23 g/mol
InChI Key: ZONICGMBYDLIGC-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure and diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, ensuring the availability of starting materials and optimizing reaction conditions to achieve high yields and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles and oxindoles, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its role in biological processes and as a potential therapeutic agent.

    Medicine: It has shown promise in the development of drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular processes. For example, it may bind to dopamine receptors, modulating neurotransmitter release and affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroindol-2-one
  • 2-Indolinone
  • Oxindole
  • 2-Oxindole
  • 2-Oxoindoline

Uniqueness

Compared to similar compounds, 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,4-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl and hydroxy groups enhance its reactivity and potential therapeutic applications .

Properties

CAS No.

61110-63-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-hydroxy-1,3,4-trimethylindol-2-one

InChI

InChI=1S/C11H13NO2/c1-7-5-4-6-8-9(7)11(2,14)10(13)12(8)3/h4-6,14H,1-3H3

InChI Key

ZONICGMBYDLIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=O)C2(C)O)C

Origin of Product

United States

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